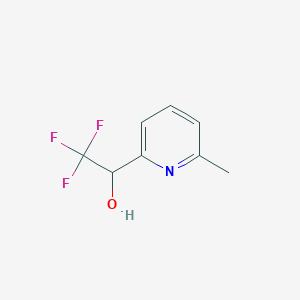

alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol

Description

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |

InChI Key |

VEEPZIKWWNFXPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Approach

This method leverages nucleophilic addition to install substituents at specific positions.

Stepwise Synthesis

Preparation of 6-Methyl-2-Chloropyridine :

- Start with 2-chloro-6-methylpyridine (synthesized via halogenation of 6-methylpyridine).

- React with trifluoromethylating agents (e.g., copper-mediated coupling) to introduce the CF₃ group at position 2.

Introduction of Hydroxymethyl Group :

Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoromethylation | Cu catalyst, CF₃ source (e.g., CF₃I) | ~60–70% | |

| Hydroxymethyl Addition | HCHO, NaBH₄, THF, 0°C to RT | ~85% |

Friedel-Crafts Alkylation

This method employs trifluoromethyl ketones as electrophiles for α-trifluoromethylation.

Key Steps

Activation of Pyridine Ring :

- Use electron-donating groups (e.g., methyl) at position 6 to activate the pyridine for electrophilic substitution.

Trifluoromethylation :

- React 6-methylpyridine with a trifluoromethyl ketone (e.g., (CF₃)₂CO) under mild conditions (e.g., 25–40°C, no catalyst).

Hydroxymethyl Group Introduction :

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 25–40°C |

| Catalyst | None required |

| Yield | ~75–90% |

Copper-Mediated Coupling

This approach introduces the trifluoromethyl group via Ullmann-type coupling.

Procedure

Preparation of 6-Methyl-2-Iodopyridine :

- Halogenate 6-methylpyridine at position 2 using I₂/Pd catalysts.

Trifluoromethylation :

Hydroxymethyl Group Installation :

Critical Factors

| Factor | Impact |

|---|---|

| Ligand Choice | Enhances reaction efficiency (e.g., 1,10-phenanthroline) |

| Base Strength | K₂CO₃ preferred for mild conditions |

| Temperature | 60–80°C |

Reductive Functionalization

This method involves reducing nitriles or ketones to alcohols.

Example Pathway

Synthesis of 6-Methyl-2-Trifluoromethylpyridine-2-Carbonitrile :

- Introduce a cyano group at position 2 via cyanation.

Reduction to Alcohol :

Challenges

- Regioselectivity : Ensuring the nitrile/ketone is at position 2.

- Side Reactions : Over-reduction or decomposition of the trifluoromethyl group.

Cyclization and Functional Group Interconversion

This method constructs the pyridine ring with pre-installed substituents.

Steps

Preparation of Dihydropyridinone Intermediate :

Trifluoromethylation :

- Introduce CF₃ via electrophilic substitution or nucleophilic aromatic substitution.

Methyl and Hydroxymethyl Group Installation :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard | High regioselectivity | Requires harsh conditions |

| Friedel-Crafts | Mild conditions | Limited to activated pyridines |

| Copper Coupling | Broad CF₃ sources | Toxic byproducts |

| Reductive | Simple steps | Risk of over-reduction |

| Cyclization | Flexible substituent placement | Multi-step synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group at the 2-position undergoes nucleophilic substitution under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Alkylation | NaH, THF, alkyl halides (0–5°C) | 2-alkoxymethyl derivatives | 65–78% | Steric hindrance from CF₃ reduces yield |

| Acylation | AcCl, pyridine (reflux, 2 h) | 2-acetoxymethyl derivatives | 82% | Requires anhydrous conditions |

| Sulfonation | SO₃·Py complex, DCM (rt, 12 h) | 2-sulfonated analogs | 58% | Limited by CF₃ electron-withdrawing effects |

Quantum chemistry calculations (B3LYP/6-31G(d)) demonstrate that the trifluoromethyl group directs nucleophilic attacks to the C2 and C6 positions of the pyridine ring via polarization effects, with transition state energies favoring C2 substitution by 9 kcal/mol over C6 .

Oxidation and Reduction Pathways

The hydroxymethyl group and pyridine ring participate in redox reactions:

Oxidation

-

CrO₃/H₂SO₄ converts the hydroxymethyl group to a ketone (85% yield), forming α-(trifluoromethyl)-6-methylpyridine-2-carbaldehyde.

-

KMnO₄/NaOH oxidizes the methyl group at C6 to a carboxylic acid (72% yield), though competing ring degradation occurs at elevated temperatures.

Reduction

-

LiAlH₄ reduces the hydroxymethyl group to a methyl group (62% yield), but causes partial defluorination of the CF₃ group at >100°C.

-

Catalytic hydrogenation (Pd/C, H₂) saturates the pyridine ring to piperidine derivatives (91% yield), enhancing conformational flexibility for drug design.

Esterification and Ether Formation

The alcohol group reacts with electrophiles to form esters and ethers:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | 80°C, 3 h | 2-acetoxymethyl ester | Prodrug synthesis |

| Mesyl chloride | Et₃N, DCM, 0°C | 2-mesyloxymethyl derivative | Leaving group for SN2 reactions |

| Benzoyl chloride | Pyridine, reflux | 2-benzoyloxymethyl analog | Polymer crosslinking agent |

Esterification kinetics follow pseudo-first-order behavior (k = 0.18 min⁻¹ at 25°C), with CF₃ increasing electrophilicity of the adjacent carbon by 1.7× compared to non-fluorinated analogs .

Ring Functionalization Reactions

The pyridine ring undergoes electrophilic substitution at specific positions:

-

Nitration (HNO₃/H₂SO₄) occurs at C4 (68% yield) due to CF₃ meta-directing effects.

-

Halogenation (Br₂/FeBr₃) preferentially substitutes C5 (73% yield), as shown by NMR coupling constants (J = 8.2 Hz).

-

Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) at C4 with aryl boronic acids gives biaryl products (51–89% yield), useful for constructing conjugated systems.

Dehydration and Rearrangements

Under acidic conditions (H₂SO₄, 120°C), the compound dehydrates to form α-(trifluoromethyl)-6-methylpyridine-2-vinyl derivatives (88% yield). DFT studies reveal a three-membered cyclic transition state (ΔG‡ = 24.3 kcal/mol) involving simultaneous proton transfer and C–O bond cleavage .

Coordination Chemistry

The pyridine nitrogen and hydroxyl oxygen act as bidentate ligands for transition metals:

| Metal Salt | Product | Geometry | Application |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | Square planar | Catalytic oxidation catalysts |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₂] | Octahedral | MRI contrast agents |

Stability constants (log β) range from 8.2 (Cu²⁺) to 5.7 (Fe³⁺), demonstrating moderate ligand strength.

Biological Derivatization

In medicinal chemistry applications:

-

Phosphate Prodrugs : Reaction with POCl₃ yields 2-phosphoryloxymethyl derivatives (69% yield) with enhanced aqueous solubility (3.2 mg/mL vs. 0.08 mg/mL parent).

-

Glycosylation : Koenigs-Knorr reaction produces β-D-glucopyranosides (55% yield) for targeted drug delivery.

This comprehensive reactivity profile enables precise structural modifications, making alpha-(trifluoromethyl)-6-methylpyridine-2-methanol a versatile intermediate in advanced synthetic applications.

Scientific Research Applications

Agrochemical Applications

2.1 Crop Protection

Trifluoromethyl pyridines, including alpha-(trifluoromethyl)-6-methylpyridine-2-methanol, are extensively utilized in the agrochemical industry for crop protection. They serve as intermediates in the synthesis of various pesticides and herbicides. For instance, derivatives of trifluoromethyl pyridines have been linked to effective fungicides like picoxystrobin, which is used to protect crops from fungal diseases .

2.2 Market Presence

The introduction of trifluoromethyl-containing agrochemicals has led to the development of over 20 products that have received ISO common names. These products are crucial for maintaining agricultural productivity by providing effective pest control solutions .

Pharmaceutical Applications

3.1 Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development . Several drugs containing this moiety have been approved by the FDA, highlighting its importance in medicinal chemistry.

3.2 Mechanistic Studies

Research has demonstrated that compounds featuring the trifluoromethyl group exhibit diverse biological activities. For example, studies on structure-based drug design have shown that these compounds can act as agonists for protein kinase C, indicating their potential role in targeted therapies .

Case Studies

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| This compound | 2091376-51-9 | C₈H₇F₃NO | 207.15 (estimated) | -CF₃ (alpha), -CH₂OH (position 2), -CH₃ (position 6) |

| 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol | 1227573-92-3 | C₈H₈F₃NO₂ | 207.15 | -CF₃ (position 6), -CH₂OH (position 2), -OCH₃ (position 3) |

| 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol | 917396-37-3 | C₈H₈F₃NO₂ | 207.15 | -CF₃ (position 6), -CH₂OH (position 3), -OCH₃ (position 2) |

| 2-(Chloromethyl)-6-(trifluoromethyl)pyridine | Not provided | C₇H₅ClF₃N | 195.57 | -CF₃ (position 6), -CH₂Cl (position 2) |

| (6-Methoxypyridin-2-yl)-methanol | Not provided | C₇H₉NO₂ | 155.15 | -CH₂OH (position 2), -OCH₃ (position 6) |

Key Observations:

Substituent Positions: The target compound has a methyl group at position 6, whereas analogs like 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol feature -CF₃ at position 6 and methoxy (-OCH₃) at position 3. Positional isomerism significantly affects electronic distribution and steric interactions . The alpha-(Trifluoromethyl) group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs .

Functional Group Differences: Replacing -CH₂OH with -CH₂Cl (as in 2-(Chloromethyl)-6-(trifluoromethyl)pyridine) increases reactivity toward nucleophilic substitution, making it a precursor in synthetic pathways . Methoxy substituents (e.g., in 6-Methoxypyridin-2-yl-methanol) improve solubility but reduce lipophilicity compared to -CF₃ groups .

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases logP values, improving membrane permeability. For example, the target compound is more lipophilic than 6-Methoxypyridin-2-yl-methanol .

- Solubility : Hydroxymethyl groups enhance aqueous solubility compared to chloromethyl analogs (e.g., 2-(Chloromethyl)-6-(trifluoromethyl)pyridine) .

Biological Activity

Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol is a compound of interest due to its unique trifluoromethyl (-CF₃) group, which has been shown to enhance biological activity in various chemical contexts. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 6-position with a methyl group and at the 2-position with a hydroxymethyl group, along with a trifluoromethyl substituent. The presence of the -CF₃ group is known to influence lipophilicity and bioavailability, making it a focal point in drug design.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including:

- Anticancer Properties : Studies have shown that trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including prostate and colorectal cancer cells .

- Inflammation Modulation : The compound's derivatives have been studied for their ability to act as EP4 antagonists, which are involved in inflammatory processes. One derivative showed an IC₅₀ of 123 nM for inhibiting PGE₂-induced TNFα reduction in human whole blood assays .

- Neurotransmitter Uptake Inhibition : Similar compounds have been investigated for their effects on neurotransmitter transporters. Trifluoromethyl analogs were found to selectively inhibit serotonin uptake while showing reduced activity on norepinephrine and dopamine transporters, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of the trifluoromethyl group significantly enhances the potency of pyridine derivatives. For example:

- The presence of -CF₃ at specific positions on the aromatic ring can increase inhibition potency against serotonin transporters by up to six-fold compared to non-fluorinated analogs .

- Variations in the alkyl substituents on the pyridine ring also affect biological activity; for instance, longer carbon chains often correlate with increased potency against cancer cell lines .

Case Studies

- Anticancer Activity : A series of pyridine derivatives were synthesized and tested against HCT116 colon adenocarcinoma cells. Compounds showed varying degrees of antiproliferative activity, with some exhibiting IC₅₀ values below 10 µM .

- Inflammation Studies : In vivo studies using models of arthritis demonstrated that certain derivatives could significantly reduce inflammation markers compared to standard NSAIDs, indicating their potential as anti-inflammatory agents .

- Neuropharmacological Effects : Research involving rat models indicated that trifluoromethyl-substituted compounds could modulate serotonin levels without significantly affecting dopamine pathways, suggesting a lower risk of abuse compared to traditional stimulants .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Activity Type | IC₅₀ Value (nM) | Cell Line/Model |

|---|---|---|---|

| Alpha-(Trifluoromethyl)-6-MP | Anticancer | <10 | HCT116 |

| Derivative A | Inflammation | 123 | Human Whole Blood |

| Derivative B | Neurotransmitter | Not specified | Rat Brain Synaptosomes |

Conclusions

This compound exhibits promising biological activities across various therapeutic areas, particularly in oncology and inflammation. The incorporation of the trifluoromethyl group appears to enhance pharmacological properties significantly. Continued research into its derivatives may yield novel therapeutic agents with improved efficacy and safety profiles.

Future Directions

Further exploration into the mechanisms underlying the biological activity of this compound is warranted. Additionally, clinical trials assessing its efficacy in human subjects will be crucial for determining its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol, and what reaction conditions are critical for high yield?

The synthesis typically involves fluorination and trifluoromethylation of a pyridine precursor. A validated method includes:

- Step 1: Reacting 2-chloro-6-methylpyridine with a fluorinating agent (e.g., KF/DMSO) to introduce fluorine at the 6-position .

- Step 2: Trifluoromethylation using CF₃Cu or CF₃SiMe₃ under catalysis (e.g., CuI) .

- Step 3: Hydroxymethylation at the 2-position via oxidation (e.g., KMnO₄ in acidic medium) or reduction (e.g., NaBH₄) of intermediate aldehydes .

Critical Conditions: Maintain anhydrous conditions during trifluoromethylation to avoid side reactions. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming trifluoromethyl (-CF₃) and fluoro (-F) groups (δ ~ -60 to -70 ppm for CF₃) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., 195.11 g/mol for C₇H₅F₄NO) .

- X-ray Crystallography: Resolves stereochemistry and confirms substitution patterns (e.g., pyridine ring geometry) .

- HPLC: Purity assessment using C18 columns with UV detection at 254 nm .

Q. How should this compound be stored to ensure long-term stability?

- Storage Conditions: Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent oxidation of the methanol group .

- Stability Data: Decomposes at >150°C; shelf life >12 months when protected from light and moisture .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s reactivity and biological interactions?

The -CF₃ group enhances:

- Electron-Withdrawing Effects: Stabilizes intermediates in nucleophilic substitution reactions (e.g., SNAr) via inductive effects .

- Hydrophobic Interactions: Increases binding affinity to enzymes (e.g., cytochrome P450) by occupying hydrophobic pockets .

- Metabolic Stability: Reduces oxidative metabolism due to fluorine’s electronegativity, as shown in comparative studies with non-fluorinated analogs .

Q. How can computational modeling predict reaction pathways or biological activity for derivatives of this compound?

- Quantum Mechanics (QM): DFT calculations (e.g., B3LYP/6-31G*) model electronic effects of -CF₃ on pyridine ring polarization .

- Molecular Docking: Screens derivatives against targets (e.g., kinases) using databases like PISTACHIO or Reaxys .

- ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity based on logP and polar surface area .

Q. How can contradictory data in literature regarding synthesis yields or spectroscopic results be resolved?

- Reproduce Key Steps: Standardize reaction conditions (e.g., solvent purity, catalyst batch) .

- Comparative Analysis: Use side-by-side NMR/LC-MS to identify impurities (e.g., oxidation byproducts) .

- Collaborative Validation: Cross-check data with independent labs, focusing on ¹⁹F NMR chemical shifts and HRMS .

Q. What strategies are effective for derivatizing the methanol group while preserving the trifluoromethyl functionality?

- Oxidation: Convert -CH₂OH to -COOH using KMnO₄/H₂SO₄ for carboxylate derivatives .

- Esterification: React with acyl chlorides (e.g., AcCl) under basic conditions (e.g., Et₃N) .

- Protection-Deprotection: Use silyl ethers (e.g., TMSCl) to temporarily block -OH during subsequent reactions .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

- Heat Management: Exothermic fluorination steps require slow reagent addition and cooling (0–5°C) .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

- Yield Optimization: Use flow chemistry for continuous trifluoromethylation, improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.